molecular formula C14H16O3 B12582282 (3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate CAS No. 645401-51-0

(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate

Cat. No.: B12582282
CAS No.: 645401-51-0
M. Wt: 232.27 g/mol
InChI Key: CHYBLOQHHJCKHA-CQSZACIVSA-N
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Description

(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate is an organic compound with a complex structure that includes a phenyl group, a hexenyl chain, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with a suitable enolate, followed by acetylation to introduce the acetate group. The reaction conditions often require a base such as sodium hydroxide or potassium tert-butoxide, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5-Oxo-1-phenylhex-1-en-3-yl propionate
  • (3S)-5-Oxo-1-phenylhex-1-en-3-yl butyrate
  • (3S)-5-Oxo-1-phenylhex-1-en-3-yl valerate

Uniqueness

(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate is unique due to its specific acetate ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the acetate group influences its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

645401-51-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

[(3S)-5-oxo-1-phenylhex-1-en-3-yl] acetate

InChI

InChI=1S/C14H16O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3/t14-/m1/s1

InChI Key

CHYBLOQHHJCKHA-CQSZACIVSA-N

Isomeric SMILES

CC(=O)C[C@@H](C=CC1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(=O)CC(C=CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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